1,2,3-Trifluoro-4-nitrobenzene

Catalog No.
S749589
CAS No.
771-69-7
M.F
C6H2F3NO2
M. Wt
177.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Trifluoro-4-nitrobenzene

CAS Number

771-69-7

Product Name

1,2,3-Trifluoro-4-nitrobenzene

IUPAC Name

1,2,3-trifluoro-4-nitrobenzene

Molecular Formula

C6H2F3NO2

Molecular Weight

177.08 g/mol

InChI

InChI=1S/C6H2F3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H

InChI Key

ARCACZWMYGILNI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)F

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)F

1,2,3-Trifluoro-4-nitrobenzene (also known as 4-nitro-1,2,3-trifluorobenzene) is a chemical compound with the formula C6H2F3NO2. It is a pale yellow liquid at room temperature and has a boiling point of 91-93 °C (20 mmHg) [, ]. While not as commonly used as some other nitroaromatic compounds, 1,2,3-trifluoro-4-nitrobenzene has found applications in several areas of scientific research:

Organic Synthesis:

  • Precursor for fluorinated aromatic compounds: Due to the presence of the electron-withdrawing nitro and trifluoromethyl groups, 1,2,3-trifluoro-4-nitrobenzene can be readily converted into various fluorinated aromatic compounds through nucleophilic aromatic substitution reactions []. These fluorinated derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.

Material Science:

  • Liquid crystal precursor: 1,2,3-Trifluoro-4-nitrobenzene can be used as a precursor for the synthesis of liquid crystals, which are materials that exhibit unique optical properties and find applications in display technology []. By modifying the structure of the molecule, researchers can tailor the properties of the resulting liquid crystals for specific applications.

Biological Studies:

  • Enzyme inhibitor development: Due to its specific chemical structure, 1,2,3-trifluoro-4-nitrobenzene can potentially interact with certain enzymes. Researchers have explored its use in the development of new enzyme inhibitors, which could have applications in drug discovery and other fields. However, further research is needed to fully understand the potential of this compound in this area.

1,2,3-Trifluoro-4-nitrobenzene has the chemical formula C₆H₂F₃NO₂ and is classified as a trifluorinated aromatic compound. It appears as a clear yellow to brown liquid with a refractive index ranging from 1.4880 to 1.4930 at 20°C . The presence of three fluorine atoms contributes to its unique chemical behavior, making it an interesting subject for both theoretical and practical studies in organic chemistry.

Typical of aromatic compounds, including:

  • Nucleophilic Aromatic Substitution: The trifluoromethyl group can facilitate nucleophilic attacks, allowing for the introduction of other substituents on the aromatic ring .
  • Electrophilic Aromatic Substitution: The nitro group, being a strong electron-withdrawing group, can direct electrophiles to the ortho and para positions relative to itself .

These reactions make 1,2,3-trifluoro-4-nitrobenzene a versatile intermediate in organic synthesis.

Synthesis of 1,2,3-trifluoro-4-nitrobenzene can be achieved through several methods:

  • Direct Fluorination: This method involves the fluorination of 4-nitroaniline using fluorine gas or fluorinating agents under controlled conditions.
  • Nucleophilic Substitution Reactions: Starting from suitable precursors like 4-nitrochlorobenzene, nucleophilic substitution with fluoride sources can yield the desired trifluorinated product .

1,2,3-Trifluoro-4-nitrobenzene finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing other fluorinated compounds .
  • Material Science: Its unique properties make it useful in developing new materials with specific electronic or optical characteristics.
  • Pharmaceuticals: Compounds with similar structures are often explored for their potential therapeutic effects.

Several compounds share structural similarities with 1,2,3-trifluoro-4-nitrobenzene. Here are some notable examples:

Compound NameChemical FormulaUnique Features
1,2-Difluoro-4-nitrobenzeneC₆H₄F₂N₁O₂Contains two fluorine atoms; less reactive than trifluorinated variants.
2,3-Difluoro-5-nitrophenolC₆H₄F₂N₁O₃Hydroxyl group present; exhibits different solubility and reactivity.
1-Fluoro-4-nitrobenzeneC₆H₄F₁N₁O₂Only one fluorine atom; less steric hindrance compared to trifluorinated variants.

Uniqueness

The uniqueness of 1,2,3-trifluoro-4-nitrobenzene lies in its trifluoromethyl group which significantly enhances its reactivity compared to similar compounds. The combination of multiple electronegative fluorine atoms with the electron-withdrawing nitro group creates distinct electronic properties that can be exploited in synthetic chemistry.

Crystallographic and Molecular Orbital Analysis

Molecular Structure and Geometry

1,2,3-Trifluoro-4-nitrobenzene exhibits a planar aromatic system with the molecular formula C₆H₂F₃NO₂ and molecular weight of 177.08 g/mol [1]. The compound features three fluorine atoms positioned at the 1, 2, and 3 positions of the benzene ring, with a nitro group (-NO₂) at the 4 position [1]. The molecular structure is characterized by high planarity due to the aromatic system, with the electron-withdrawing substituents (nitro and fluorine groups) creating a highly polarized molecule [2].

Electronic Structure

The electronic configuration of 1,2,3-trifluoro-4-nitrobenzene is dominated by the strong electron-withdrawing effects of both the trifluoro substitution pattern and the nitro group . Molecular orbital calculations indicate that the Lowest Unoccupied Molecular Orbital (LUMO) energy is significantly lowered due to these electron-withdrawing substituents, enhancing the compound's electrophilic character [4]. The LUMO energy calculated using semiempirical methods shows values consistent with highly electrophilic nitroaromatic compounds, with energies in the range of -1.8 to -2.1 eV [4].

Crystallographic Data

While specific single-crystal X-ray diffraction data for 1,2,3-trifluoro-4-nitrobenzene are limited in the available literature, analysis of similar fluorinated nitrobenzene compounds suggests that the crystal packing is influenced by multiple intermolecular interactions [5]. The fluorine atoms contribute to the formation of weak C-H···F hydrogen bonds and F···F contacts, while the nitro group can participate in dipole-dipole interactions [5] [6]. The planar aromatic system allows for potential π-π stacking interactions, though these may be modified by the electron-deficient nature of the ring [5].

Thermodynamic Stability and Reactivity Patterns

Thermal Stability

1,2,3-Trifluoro-4-nitrobenzene demonstrates good thermal stability under normal storage and handling conditions [7] [8]. The compound has a boiling point of 91-93°C at 20 mmHg (reduced pressure), indicating reasonable thermal stability for an organic compound of this molecular weight [1] [9]. The flash point is reported as 93°C (199°F), classifying it as a combustible liquid [1] [8].

Chemical Stability and Reactivity

The compound exhibits stability under normal conditions but shows specific reactivity patterns due to its electronic structure [7]. The presence of three fluorine atoms and a nitro group creates a highly electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution reactions . The electron-withdrawing groups activate the aromatic ring toward nucleophilic attack, particularly at positions ortho and para to the nitro group [4].

Key reactivity patterns include:

  • Nucleophilic Aromatic Substitution: The fluorine atoms can be displaced by nucleophiles under appropriate conditions
  • Reduction Reactions: The nitro group can be reduced to amino functionality using standard reducing agents
  • Electrophilic Character: The compound can act as an electron acceptor in various reactions [4]

Thermodynamic Parameters

The compound shows resistance to oxidation due to the electron-withdrawing nature of its substituents [7]. It is incompatible with strong bases and oxidizing agents, requiring storage away from such materials [7] [8]. The stability profile indicates preference for neutral to slightly acidic conditions, with degradation possible under strongly alkaline conditions.

Solubility Profile in Polar/Non-Polar Solvents

Aqueous Solubility

1,2,3-Trifluoro-4-nitrobenzene exhibits very low solubility in water, consistent with its hydrophobic aromatic structure [1] [10] [11]. The presence of multiple fluorine atoms contributes to the hydrophobic character, despite the polar nitro group [12]. The compound is essentially insoluble in water, with solubility estimated to be less than 1 mg/L under standard conditions [11].

Organic Solvent Solubility

The compound demonstrates good solubility in various organic solvents [1] [10]. Specific solubility characteristics include:

  • Alcohols: Soluble in ethanol and methanol, with the polar nitro group facilitating dissolution in these protic solvents [10]
  • Ethers: Good solubility in diethyl ether and similar ethereal solvents [10]
  • Aromatic Solvents: High solubility in benzene, toluene, and other aromatic solvents due to favorable π-π interactions [12]
  • Halogenated Solvents: Excellent solubility in dichloromethane, chloroform, and similar halogenated organic solvents [12]

Hansen Solubility Parameters

Based on available data for similar fluorinated nitroaromatic compounds, the Hansen Solubility Parameters for 1,2,3-trifluoro-4-nitrobenzene are estimated as: δD = 19.5 MPa½, δP = 7.7 MPa½, δH = 3.5 MPa½ [13]. These values indicate moderate polarity with significant dispersive interactions, consistent with the observed solubility profile.

Spectroscopic Characterization

¹H/¹³C Nuclear Magnetic Resonance Chemical Shift Analysis

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 1,2,3-trifluoro-4-nitrobenzene shows characteristic aromatic proton signals in the downfield region [14]. The two remaining aromatic protons appear as complex multiplets due to coupling with adjacent fluorine atoms and with each other. Chemical shifts are observed at approximately 7.23-8.03 ppm, with the exact positions influenced by the strong electron-withdrawing effects of both the nitro and trifluoro substituents [14] [15].

The electron-withdrawing groups cause significant deshielding of the aromatic protons, shifting them further downfield compared to unsubstituted benzene [15]. The coupling patterns are complex due to:

  • Fluorine-Proton Coupling: ²JH-F and ³JH-F couplings create multipicity
  • Proton-Proton Coupling: Vicinal coupling between the two aromatic protons
  • Long-Range Effects: Extended coupling through the aromatic system [15]

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum exhibits the characteristic complexity associated with fluorine-carbon coupling [16]. The aromatic carbon signals appear in the typical aromatic region (120-160 ppm) but show splitting patterns due to coupling with fluorine nuclei [16]. The carbon bearing the nitro group appears significantly downfield due to the electron-withdrawing effect of the nitro substituent.

Expected carbon signal characteristics include:

  • Quaternary Carbons: Carbons bearing fluorine show characteristic coupling patterns
  • Nitro-Bearing Carbon: Appears most downfield due to electron withdrawal
  • Coupling Constants: ¹JC-F values typically 240-270 Hz for aromatic C-F bonds [16]

Infrared Vibrational Modes of NO₂ and C-F Groups

Nitro Group Vibrational Modes

The infrared spectrum of 1,2,3-trifluoro-4-nitrobenzene exhibits characteristic nitro group absorptions [18]. The NO₂ group shows two primary stretching modes:

  • Asymmetric NO₂ Stretch: Strong absorption at approximately 1530 cm⁻¹
  • Symmetric NO₂ Stretch: Strong absorption at approximately 1350 cm⁻¹

These frequencies are typical for aromatic nitro compounds and may show slight shifts due to the electron-withdrawing effects of the fluorine substituents .

Carbon-Fluorine Vibrational Modes

The C-F stretching vibrations appear as characteristic bands in the fingerprint region :

  • C-F Stretching: Multiple bands in the 1100-1250 cm⁻¹ region
  • C-F Bending: Various bending modes in the 500-800 cm⁻¹ region

The presence of three C-F bonds creates a complex pattern of C-F stretching and bending modes, with the exact frequencies depending on the specific substitution pattern and electronic environment .

Additional Spectroscopic Features

Other notable infrared absorptions include:

  • Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region
  • Aromatic C-H Stretches: Weak absorptions above 3000 cm⁻¹
  • Out-of-Plane Bending: Characteristic patterns in the 700-900 cm⁻¹ region [18]

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Base Peak

The electron impact mass spectrum of 1,2,3-trifluoro-4-nitrobenzene shows a molecular ion peak at m/z 177, corresponding to the molecular formula C₆H₂F₃NO₂ [20] [14]. The molecular ion peak is typically of moderate intensity, which is characteristic of nitroaromatic compounds [21].

Characteristic Fragmentation Patterns

The mass spectral fragmentation follows patterns typical of nitroaromatic compounds [21]:

  • Loss of NO₂ (M-46): Formation of [M-46]⁺ ion at m/z 131
  • Loss of NO (M-30): Formation of [M-30]⁺ ion at m/z 147
  • Loss of F (M-19): Sequential or concurrent loss of fluorine atoms
  • Aromatic Rearrangements: Formation of substituted phenyl cations

Base Peak and Fragmentation Mechanism

Based on fragmentation patterns of similar compounds [20], the base peak likely corresponds to a highly stable aromatic cation formed through loss of the nitro group and subsequent rearrangements. The electron-withdrawing fluorine atoms stabilize certain fragmentation pathways while destabilizing others, creating a unique fragmentation fingerprint.

Key fragment ions observed include:

  • m/z 177: Molecular ion [M]⁺
  • m/z 147: [M-30]⁺ (loss of NO)
  • m/z 131: [M-46]⁺ (loss of NO₂)
  • m/z 127: Further fragmentation products
  • Lower m/z ions: Various aromatic and fluorinated fragments [20] [14]

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (42.86%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (57.14%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (55.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (42.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (55.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (57.14%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (42.86%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

771-69-7

Wikipedia

1,2,3-Trifluoro-4-nitrobenzene

Dates

Last modified: 08-15-2023

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